4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Descripción general

Descripción

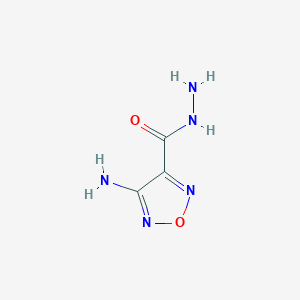

4-Amino-1,2,5-oxadiazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C3H5N5O2. It is known for its unique structure, which includes an oxadiazole ring and a carbohydrazide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The amino and carbohydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Oxadiazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted oxadiazole and carbohydrazide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 4-amino-1,2,5-oxadiazole-3-carbohydrazide exhibit promising anticancer properties. For instance, compounds synthesized from this base structure have shown significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma). These compounds induce apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 and activating caspases .

Table 1: Anticancer Activity of 4-Amino-1,2,5-Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.5 | Induces apoptosis |

| Compound B | HT-29 | 1.1 | Cell cycle arrest |

| Compound C | A549 | 0.11 | Mitochondrial pathway activation |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. A series of derivatives have been synthesized that demonstrate significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger. Notably, some derivatives achieved minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of 4-Amino-1,2,5-Oxadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound D | S. aureus | 5.7 |

| Compound E | E. coli | 8.9 |

| Compound F | A. niger | 6.0 |

Recent studies have highlighted the neuroprotective potential of certain derivatives of this compound in models of Alzheimer’s disease. Compounds have been shown to inhibit acetylcholinesterase activity and demonstrate antioxidant properties, suggesting their potential in treating neurodegenerative diseases .

Table 4: Neuroprotective Activity of Derivatives

| Compound | AChE Inhibition IC50 (µM) | Neuroprotective Effect |

|---|---|---|

| Compound G | 0.068 | Improved cognitive function |

| Compound H | 0.218 | Reduced oxidative stress |

Mecanismo De Acción

The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its reactivity and stability. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-1,2,4-oxadiazole-3-carbohydrazide

- 3-Amino-4-azido-1,2,5-oxadiazole

- 1,2,4-Triazole derivatives

Uniqueness

4-Amino-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific combination of an oxadiazole ring and a carbohydrazide group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in the formation of coordination complexes and energetic materials .

Actividad Biológica

4-Amino-1,2,5-oxadiazole-3-carbohydrazide (also known as 4-Amino-3-carbohydrazido-1,2,5-oxadiazole) is a compound of significant interest due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is C₃H₅N₅O₂, with a molecular weight of approximately 143.11 g/mol. It features an oxadiazole ring, which is known for its role in various biological activities.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular targets. Key aspects include:

Enzyme Inhibition :

- The compound has been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis. This inhibition disrupts DNA replication and can lead to cell cycle arrest and apoptosis in cancer cells.

Cell Signaling Modulation :

- It modulates several signaling pathways by interacting with transcription factors and other proteins involved in cell proliferation and apoptosis.

Biological Activities

Research highlights the following biological activities associated with this compound:

Anticancer Activity :

- Studies have demonstrated that this compound exhibits potent anticancer effects against various cancer cell lines. For instance:

Antimicrobial Properties :

- Preliminary studies indicate antimicrobial activity against several pathogens. The mechanism likely involves disruption of microbial metabolic pathways .

Anti-inflammatory Effects :

- Related compounds have shown anti-inflammatory properties in animal models. For example, derivatives tested in vivo demonstrated significant reductions in paw swelling induced by carrageenan .

Case Studies

Several studies have investigated the biological effects of 4-Amino-1,2,5-oxadiazole derivatives:

- Anticancer Study :

- Analgesic and Anti-inflammatory Assessment :

Biochemical Pathways Affected

The compound affects various biochemical pathways:

- DNA Synthesis Pathway : Inhibition of thymidylate synthase disrupts nucleotide synthesis.

- Cell Cycle Regulation : Induction of cell cycle arrest at the G1/S phase.

- Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Summary Table of Biological Activities

| Activity Type | Effectiveness (IC₅₀) | Notable Findings |

|---|---|---|

| Anticancer | 0.67 - 1.18 µM | Effective against PC-3, HCT-116, ACHN cell lines |

| Antimicrobial | Varies | Disruption of microbial metabolism |

| Anti-inflammatory | Varies | Comparable efficacy to standard anti-inflammatories |

| Analgesic | 44% - 73% | Effective pain relief in animal models |

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 4-amino-1,2,5-oxadiazole-3-carbohydrazide, and how are reaction conditions validated?

The synthesis involves refluxing methyl 4-amino-1,2,5-oxadiazole-3-carboxylate with hydrazine hydrate in anhydrous methanol at 80 °C for 10–12 hours. Key validation steps include monitoring reaction completion via TLC or HPLC and confirming product purity through melting point analysis and spectroscopic methods (e.g., H NMR, IR). The use of anhydrous solvents and controlled temperature minimizes hydrolysis side reactions .

Q. How does the molecular structure of this compound influence its reactivity?

The compound features a five-membered oxadiazole ring with two nitrogen atoms and one oxygen atom, providing electron-deficient sites for nucleophilic attack. The carbohydrazide moiety (–CONHNH) enhances chelation potential, making it a multidentate ligand for metal coordination. Computational studies (e.g., DFT) can predict reactive sites by analyzing electron density distributions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies N–H (3200–3400 cm) and C=O (1650–1700 cm) stretches.

- H/C NMR : Confirms amine (–NH, δ 5.5–6.5 ppm) and carbohydrazide protons (–NHNH, δ 8.0–9.0 ppm).

- Mass spectrometry : Validates molecular mass (128.089 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction byproducts during synthesis be systematically identified and mitigated?

Common byproducts include unreacted methyl ester or over-hydrolyzed carboxylic acid derivatives. Mitigation strategies:

- Chromatographic analysis (HPLC) : Quantifies impurities.

- Kinetic studies : Optimize reaction time to balance yield and byproduct formation.

- Inert atmosphere (argon) : Prevents oxidative degradation of hydrazine intermediates .

Q. What computational methods predict the compound’s coordination behavior with transition metals?

- Molecular docking : Simulates binding modes with metal ions (e.g., Cu, Fe) using software like AutoDock.

- DFT calculations : Evaluates orbital interactions (e.g., HOMO-LUMO gaps) to identify stable metal complexes.

- MD simulations : Assesses thermodynamic stability of metal-ligand complexes in solution .

Q. How do hydrogen-bonding networks in the crystal lattice affect material properties?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2/c) with three independent molecules per asymmetric unit. Intermolecular N–H⋯N and O–H⋯O hydrogen bonds create a 3D network, enhancing thermal stability and influencing solubility. This structural insight guides applications in crystal engineering or energetic materials .

Q. What strategies improve the compound’s utility as a precursor for heterocyclic derivatives?

- Condensation reactions : React with aldehydes (e.g., substituted benzaldehydes) to form hydrazone derivatives.

- Cyclization : Use POCl or DCC to generate triazole or oxadiazole fused rings.

- Metal-catalyzed cross-coupling : Introduce aryl/alkyl groups via Suzuki or Ullmann reactions .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | CHNO | |

| Monoisotopic mass | 128.0334 Da | |

| Crystal system | Monoclinic (P2/c) | |

| Hydrogen bond donors | 3 (2 –NH, 1 –NHNH) |

Table 2. Common Synthetic Modifications

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Hydrazone formation | Glacial acetic acid, ethanol | Bioactive Schiff bases |

| Metal complexation | Methanol, RT, Cu(NO) | Energetic materials |

| Cyclization | DCC, DMF, 80 °C | Fused heterocycles |

Propiedades

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQCREDXLDLPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337480 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246048-72-6 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.